molecular formula C8H13O3PS B8611861 3-(Diethoxyphosphoryl)thiophene

3-(Diethoxyphosphoryl)thiophene

Cat. No. B8611861
M. Wt: 220.23 g/mol
InChI Key: FHCMWZLNOLIICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diethoxyphosphoryl)thiophene is a useful research compound. Its molecular formula is C8H13O3PS and its molecular weight is 220.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Diethoxyphosphoryl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Diethoxyphosphoryl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Diethoxyphosphoryl)thiophene

Molecular Formula

C8H13O3PS

Molecular Weight

220.23 g/mol

IUPAC Name

3-diethoxyphosphorylthiophene

InChI

InChI=1S/C8H13O3PS/c1-3-10-12(9,11-4-2)8-5-6-13-7-8/h5-7H,3-4H2,1-2H3

InChI Key

FHCMWZLNOLIICV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CSC=C1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, 0.0815 g (0.5 mmols) of 3-bromothiophene and 0.0231 g (0.02 mmols) of commercially available tetrakistriphenylphosphine palladium were dissolved in DMF, to which 0.0829 g (0.6 mmols) of commercially available diethyl phosphite and 0.0776 g (0.6 mmols) of diisopropylethylamine were added at room temperature. Thereafter, the reaction mixture was heated to 110° C. and stirred for 4 hours. After the reaction, the reaction mixture was cooled down to room temperature, to which a disodium hydrogen phosphate/sodium dihydrogen phosphate buffer solution, adjusted to pH=7, was added to the reaction mixture, followed by extraction with ethyl acetate. The organic phase was washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was removed by distilling off under reduced pressure, and the resulting crude product was purified with a silica gel column (ethyl acetate:hexane=1:1) to obtain the specified substance in the form of a yellow oil at a yield of 0.0782 g (yield: 71%).
Quantity
0.0815 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0776 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
disodium hydrogen phosphate sodium dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.